molecular formula C18H21Cl2N3O2 B2834478 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049462-90-9

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2834478
CAS No.: 1049462-90-9
M. Wt: 382.29
InChI Key: AFXGGRGBHAECMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophores, including a 3,4-dichlorobenzamide moiety, a 1-methyl-1H-pyrrole ring, and a morpholinoethyl side chain. Such structures are frequently investigated for their potential to modulate various biological targets. Compounds featuring pyrrole and dichlorobenzamide groups have been studied in diverse research areas, such as the development of histone deacetylase (HDAC) inhibitors for epigenetics and oncology research , and as ligands for receptor systems, including opioid receptors . The morpholino group often contributes to the molecule's solubility and pharmacokinetic properties, making it a valuable feature in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential applications in their specific fields of study.

Properties

IUPAC Name

3,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGGRGBHAECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoyl chloride with an amine under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a coupling reaction with a suitable pyrrole derivative.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exhibit notable antitumor properties. For instance, studies have demonstrated that benzamide derivatives can inhibit specific kinases involved in cancer progression, thereby offering a pathway for the development of new cancer therapies. In particular, the inhibition of RET kinase activity by structurally related compounds has shown promise in reducing cell proliferation associated with RET mutations .

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. The presence of the pyrrole moiety is known to enhance neuroprotective effects, which could be beneficial in conditions like Alzheimer's or Parkinson's disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole and morpholine rings followed by chlorination and amide bond formation. A common synthetic route includes:

  • Formation of Pyrrole Derivative : The initial step involves synthesizing the pyrrole ring through a condensation reaction.
  • Morpholine Integration : The morpholine group is then introduced via nucleophilic substitution.
  • Chlorination : The final compound is chlorinated at the 3 and 4 positions on the benzene ring to yield the desired product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: RET Kinase Inhibition

A study focused on a series of benzamide derivatives highlighted their efficacy as RET kinase inhibitors. The research showed that certain modifications in the benzamide structure could significantly enhance inhibitory potency against RET kinase, suggesting that this compound may also possess similar or improved activity .

Case Study 2: Anticancer Properties

In another investigation involving various benzamide derivatives, compounds were tested for their antitumor effects using ELISA-based assays. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and efficacy against tumor cells .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Biological/Legal Relevance References
3,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (Target Compound) - 3,4-Dichloro-benzamide
- Morpholinoethyl group
- 1-Methylpyrrole
Potential CNS activity (inferred from morpholine moiety); no direct pharmacological data
3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) - 3,4-Dichloro-benzamide
- Dimethylaminocyclohexyl group
Synthetic opioid agonist; controlled substance under international drug laws
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide (U-47700) - 3,4-Dichloro-benzamide
- Dimethylaminocyclohexyl + N-methyl
Potent μ-opioid receptor agonist; banned in multiple jurisdictions
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide (Isopropyl U-47700 analog) - 3,4-Dichloro-benzamide
- Dimethylaminocyclohexyl + N-isopropyl
Structural variant of U-47700; enhanced lipophilicity and metabolic stability (inferred)
2,4-Dichloro-N-(2-morpholinoethyl)benzamide - 2,4-Dichloro-benzamide
- Morpholinoethyl group
Demonstrated 72% synthesis yield; used in microfluidic sensor development

Key Findings :

Substituent Position and Bioactivity: The 3,4-dichloro substitution in the target compound and AH-7921/U-47700 contrasts with the 2,4-dichloro isomer in . Chlorine positioning significantly alters electronic properties and steric hindrance, impacting receptor binding. For example, AH-7921 and U-47700 exhibit potent opioid activity due to their 3,4-dichloro motif and cyclohexylamine groups, which mimic natural opioid pharmacophores .

Structural Moieties and Legal Status: Compounds with dimethylaminocyclohexyl groups (e.g., AH-7921, U-47700) are classified as controlled substances due to their opioid agonist effects . The target compound’s pyrrole moiety distinguishes it from these analogs, possibly redirecting its activity toward non-opioid targets (e.g., kinase inhibition or serotonin modulation).

Synthetic Accessibility: The 2,4-dichloro-N-(2-morpholinoethyl)benzamide analog () achieved a 72% yield via colorimetric detection methods, suggesting that morpholinoethyl derivatives are synthetically tractable . This contrasts with the lower yields reported for some cyclohexylamine-based analogs, which require complex stereochemical control .

Research Implications and Limitations

While the target compound shares structural motifs with regulated opioids, its unique pyrrole and morpholine groups warrant further investigation into its pharmacological profile. Current evidence highlights:

  • Gaps in Data: No direct studies on the target compound’s receptor affinity or toxicity are available in the provided sources.
  • Regulatory Considerations : Structural resemblance to AH-7921/U-47700 may necessitate preemptive legal scrutiny despite unconfirmed bioactivity .

Future research should prioritize crystallographic analysis (using tools like SHELXL or ORTEP-3 ) to elucidate its hydrogen-bonding patterns and solid-state interactions, which could inform drug design or material science applications.

Biological Activity

3,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a dichloro-substituted benzamide structure, which is significant in drug design, especially for targeting various biological pathways.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H20Cl2N3O\text{C}_{16}\text{H}_{20}\text{Cl}_{2}\text{N}_{3}\text{O}

Where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • N = Nitrogen
  • O = Oxygen

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on benzamide derivatives have shown that they can inhibit specific kinases involved in cancer progression. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis .

The compound may function by inhibiting key enzymes or proteins that are overexpressed in cancer cells. For example, benzamide derivatives have been documented to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and repair . This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancerous cells.

Study 1: Inhibition of RET Kinase

A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase activity. The results indicated that certain derivatives exhibited moderate to high potency in ELISA-based kinase assays. Specifically, compounds with similar structural motifs to this compound demonstrated significant inhibition of cell proliferation driven by RET mutations .

Study 2: Antitumor Efficacy

In vivo studies have shown promising antitumor effects for compounds structurally related to this compound. For example, a cohort of patients treated with benzamide-positive compounds exhibited prolonged survival rates, suggesting a potential clinical application for these compounds in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeEffectReference
Anticancer ActivityBenzamide DerivativesInhibition of RET kinase
Enzyme InhibitionBenzamide RibosideInhibition of DHFR
In Vivo EfficacyRelated Benzamide CompoundsProlonged survival in patients

Q & A

Basic: What are the key structural features influencing the chemical reactivity of this compound?

The compound's reactivity is governed by three structural elements:

  • Dichlorinated benzamide core : The electron-withdrawing Cl substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
  • Morpholinoethyl group : The morpholine ring improves solubility in polar solvents and participates in hydrogen bonding, critical for biological interactions.
  • 1-Methylpyrrole moiety : The pyrrole's aromaticity and methyl group influence steric effects and π-π stacking in supramolecular systems.
    Methodological Insight : Optimize synthetic routes using amide coupling agents (e.g., EDCI/HOBt) and protect the morpholino group during multi-step synthesis to prevent side reactions .

Advanced: How can crystallographic data inconsistencies be resolved during structural determination?

  • Software Tools : Use SHELXL for small-molecule refinement and SHELXE for phase correction, particularly for twinned crystals or high-resolution data. Validate with residual density maps .
  • Complementary Techniques : Pair X-ray diffraction with 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm bond connectivity and stereochemistry .

Basic: What synthetic strategies effectively introduce the morpholinoethyl moiety?

  • Stepwise Alkylation : React morpholine with a dihaloethane precursor (e.g., 1,2-dibromoethane) under basic conditions (K2_2CO3_3, DMF).
  • Amide Coupling : Use carbodiimide-mediated coupling (e.g., EDCI) to attach the benzamide group post-alkylation. Monitor reaction progress via TLC (silica gel, CH2_2Cl2_2:MeOH 9:1) .

Advanced: How should conflicting bioactivity data across assay systems be addressed?

  • Orthogonal Assays : Compare radioligand binding (e.g., 3^3H-labeled GPCR assays) with functional assays (e.g., cAMP or calcium flux measurements) to distinguish binding affinity from efficacy .
  • Biophysical Validation : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .

Basic: Which analytical techniques are critical for purity and stability assessment?

  • Chromatography : HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Spectroscopy : FTIR for amide bond confirmation (C=O stretch ~1650 cm1^{-1}) and 19^19F NMR (if fluorinated analogs are synthesized) .

Advanced: How does stereochemistry affect pharmacological profiles, and what resolution methods are recommended?

  • Chiral Resolution : Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol mobile phases. Alternatively, employ enzymatic resolution (e.g., lipase-mediated kinetic separation).
  • Activity Correlation : Model enantiomer-receptor interactions via molecular docking (AutoDock Vina) and validate with in vitro assays using resolved stereoisomers .

Basic: What are the compound's stability considerations under varying pH conditions?

  • Acidic/Base Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH, 40°C) and monitor via LC-MS. The morpholino group may hydrolyze under strong acidic conditions, requiring pH-controlled storage (pH 6–8) .

Advanced: How can coordination chemistry applications be explored for this compound?

  • Metal Complex Synthesis : React with transition metals (e.g., Cu(II), Zn(II)) in anhydrous THF to form chelates. Characterize via cyclic voltammetry (e.g., redox potentials) and single-crystal XRD .
  • Ligand Design : Modify the pyrrole nitrogen or morpholine oxygen to enhance metal-binding affinity (e.g., replace Cl with thiol groups for softer metal ions) .

Basic: What regulatory considerations apply to handling this compound?

  • Classification : Analogous benzamides (e.g., AH-7921, U-47700) are Schedule I controlled substances in multiple jurisdictions. Review local analogs under the Controlled Substances Act .
  • Safety Protocols : Use fume hoods for synthesis and LC-MS for trace analysis to comply with occupational exposure limits (e.g., OSHA/NIOSH guidelines) .

Advanced: What computational methods predict this compound's pharmacokinetic properties?

  • ADME Modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate with in vitro hepatocyte assays .
  • Metabolite Prediction : Apply Meteor (Lhasa Limited) to identify potential oxidative metabolites (e.g., N-demethylation of the pyrrole group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.